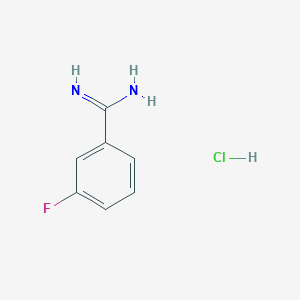

3-Fluorobenzamidine hydrochloride

CAS No.: 75207-72-6

Cat. No.: VC2362384

Molecular Formula: C7H8ClFN2

Molecular Weight: 174.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75207-72-6 |

|---|---|

| Molecular Formula | C7H8ClFN2 |

| Molecular Weight | 174.6 g/mol |

| IUPAC Name | 3-fluorobenzenecarboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C7H7FN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H |

| Standard InChI Key | KISQHILAOJSVET-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C(=N)N.Cl |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(=N)N.Cl |

Introduction

Chemical Identity and Structure

3-Fluorobenzamidine hydrochloride is characterized by a benzene ring with a fluorine substituent at the meta position (position 3) and an amidine group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Basic Information

| Parameter | Value |

|---|---|

| Chemical Name | 3-Fluorobenzamidine hydrochloride |

| CAS Registry Number | 69491-64-1 (Also listed as: 75207-72-6) |

| Molecular Formula | C₇H₈ClFN₂ |

| Molecular Weight | 174.60 g/mol |

| Synonyms | 3-Fluorobenzimidamide hydrochloride, 3-Fluorobenzenecarboximidamide hydrochloride, 3-fluorobenzene-1-carboximidamide hydrochloride |

Structural Identifiers

| Identifier | Value |

|---|---|

| SMILES | Fc1cccc(c1)C(=N)N.Cl |

| InChI | InChI=1S/C7H7FN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H |

| InChIKey | KISQHILAOJSVET-UHFFFAOYSA-N |

Physical and Chemical Properties

3-Fluorobenzamidine hydrochloride exhibits characteristic physical and chemical properties that influence its applications and handling requirements. Based on data from related fluorobenzamidine compounds, we can infer several important properties.

Physical Properties

| Property | Value/Description |

|---|---|

| Physical State | Crystalline solid |

| Storage Requirements | Keep in dark place, inert atmosphere, room temperature |

| H-Bond Donor | 3 |

| H-Bond Acceptor | 2 |

Chemical Reactivity

The compound's reactivity is primarily determined by the amidine functional group and the fluorine substituent. The amidine group can participate in various reactions including:

-

Nucleophilic substitution reactions

-

Coordination with metal ions

-

Hydrogen bonding interactions

-

Acid-base chemistry (the amidine group is moderately basic)

The fluorine substituent alters the electronic properties of the benzene ring, affecting both reactivity and biological activity of the compound.

Synthesis Methods

Several methods have been reported for the synthesis of 3-Fluorobenzamidine hydrochloride, with most approaches starting from 3-Fluorobenzonitrile.

Synthesis from 3-Fluorobenzonitrile

A documented synthetic route utilizes 3-Fluorobenzonitrile as the starting material, with reported yields of approximately 64% . The synthesis typically proceeds in two stages:

Stage 1: Treatment with trimethylaluminum and ammonium chloride in toluene at 20°C for 1.5 hours.

Stage 2: Reaction of m-Fluorobenzonitrile in toluene at 85°C for 9 hours .

The reaction can be represented as:

3-Fluorobenzonitrile → [intermediate complex with aluminum] → 3-Fluorobenzamidine → 3-Fluorobenzamidine hydrochloride

The final product can be characterized using various analytical techniques, with reported spectroscopic data including:

Applications and Research Significance

3-Fluorobenzamidine hydrochloride has diverse applications across multiple fields, particularly in pharmaceutical development and biochemical research.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting specific enzymes or receptors . The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making fluorinated compounds like 3-Fluorobenzamidine hydrochloride valuable in medicinal chemistry.

Pharmaceutical applications include:

-

Development of compounds with anti-inflammatory properties

-

Creation of potential anti-cancer agents

-

Synthesis of enzyme inhibitors for various therapeutic targets

Biochemical Research

In biochemical studies, 3-Fluorobenzamidine hydrochloride is employed in research related to enzyme inhibition, helping researchers understand enzyme mechanisms and develop potential therapeutic agents . The compound's structural features make it particularly useful for:

-

Studying protein-ligand interactions

-

Investigating structure-activity relationships

-

Developing assays for enzyme activity

-

Probing binding sites in potential drug targets

Additional Applications

Beyond pharmaceutical and biochemical applications, 3-Fluorobenzamidine hydrochloride finds utility in several other fields:

-

Diagnostic Applications: The compound can be used in the formulation of diagnostic reagents, aiding in the detection of certain diseases through biochemical assays .

-

Material Science: It finds application in the development of specialized materials, particularly in coatings and polymers that require specific chemical properties .

-

Agrochemical Research: This chemical is also explored for its potential use in developing agrochemicals, contributing to more effective pest control solutions .

| Hazard Type | Classification |

|---|---|

| Skin | May cause skin irritation (H315) |

| Eye | May cause serious eye irritation (H319) |

| Respiratory | May cause respiratory irritation (H335) |

| Ingestion | Potentially harmful if swallowed |

Related Fluorinated Benzamidine Derivatives

Several structural analogs of 3-Fluorobenzamidine hydrochloride have been synthesized and studied, with varying substitution patterns on the benzene ring. These compounds often exhibit different biological activities and physical properties.

Comparison of Related Compounds

These structural variants often display different biological activities, potentially offering improved properties for specific applications.

Research Findings and Future Perspectives

Recent research on fluorinated benzamidine derivatives, including 3-Fluorobenzamidine hydrochloride, has revealed several important findings that highlight the significance of these compounds.

Structure-Activity Relationships

Research has indicated that fluorine substitution significantly alters the biological activity profile of benzamidine derivatives. The position and number of fluorine substituents can dramatically affect:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume